4-(Piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of both piperidine and pyridine, two significant heterocyclic compounds widely used in medicinal chemistry. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology.
The compound is cataloged under the CAS number 308386-36-9, and its synthesis and properties have been documented in various chemical databases and research articles. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
4-(Piperidin-3-yloxy)pyridine dihydrochloride is classified as an organic compound, specifically a heterocyclic aromatic compound. Its structure incorporates both a pyridine ring and a piperidine moiety, which are essential for its chemical reactivity and biological activity.
The synthesis of 4-(Piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 4-hydroxypyridine with piperidine. This process can be facilitated by using a base such as sodium hydride to deprotonate the hydroxyl group of 4-hydroxypyridine, followed by the introduction of piperidine. The reaction conditions are usually controlled under an inert atmosphere to prevent oxidation.
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity. This approach allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
The molecular structure of 4-(Piperidin-3-yloxy)pyridine dihydrochloride features a pyridine ring substituted with a piperidin-3-yloxy group. The compound's structure can be represented as follows:
4-(Piperidin-3-yloxy)pyridine dihydrochloride can undergo several types of chemical reactions, including:
For these reactions, common reagents include:
The mechanism of action for 4-(Piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The pathways and targets are contingent upon the specific application and biological context in which the compound is utilized.
The physical properties of 4-(Piperidin-3-yloxy)pyridine dihydrochloride include:
The chemical properties encompass its reactivity patterns, particularly its ability to participate in oxidation, reduction, and substitution reactions as previously discussed. These properties are crucial for its application in synthetic chemistry.
4-(Piperidin-3-yloxy)pyridine dihydrochloride has a broad spectrum of applications in scientific research:
Research continues into its efficacy as a therapeutic agent, particularly in areas such as cancer treatment and infectious diseases due to its interaction with specific biological targets .
Recent advances in constructing the piperidine-oxy pyridine core focus on regioselective connectivity and stereochemical control. The primary synthetic routes employ nucleophilic aromatic substitution (NAS) and reductive amination strategies. In NAS, 4-halopyridines (X = Cl, Br) react with piperidin-3-ol under basic conditions (K₂CO₃, KI catalyst) in aprotic solvents like DMF at 80–120°C, achieving 65–78% yields [4] [8]. Side products from N-alkylation (up to 22%) remain a challenge due to the competing nucleophilicity of the piperidine nitrogen .
Reductive amination offers improved stereoselectivity: 3-(pyridin-4-yloxy)piperidine intermediates are hydrogenated (10% Pd/C, H₂, 50 psi) before salt formation. This method suppresses epimerization at C3 of the piperidine ring, critical for biological activity [10]. Microwave-assisted synthesis (150°C, 30 min) reduces reaction times by 70% while maintaining yields >80% [4].
Table 1: Comparative Analysis of Scaffold Assembly Methods
Method | Conditions | Yield (%) | Byproducts | Stereoselectivity |
---|---|---|---|---|
NAS | K₂CO₃, DMF, 120°C, 24 h | 65–78 | N-Alkylated (15–22%) | Low |
Reductive Amination | NaBH₃CN, MeOH, 25°C, 12 h | 72–85 | None | High (dr >95:5) |
Microwave NAS | KI, DMF, 150°C, 30 min | 82–88 | <5% | Moderate |
Regioselective C–O bond formation between pyridine and piperidine hinges on catalyst design. Pd₂(dba)₃/Xantphos systems enable coupling of 4-bromopyridine with Boc-protected piperidin-3-ol at 100°C, achieving 90% regioselectivity for the O-alkylated product [6]. Copper(I) catalysis (CuI, 1,10-phenanthroline) in toluene reduces homocoupling byproducts to <3% by suppressing radical pathways [10].
Solvent polarity critically influences selectivity: non-polar solvents (toluene) favor etherification over N-alkylation (15:1 ratio), while polar aprotic solvents (DMF) reduce selectivity to 3:1 due to piperidine salt formation [4] [8]. Protecting group strategies further enhance regiocontrol: Boc-piperidin-3-ol improves O-alkylation yields to 85% by blocking nitrogen reactivity .
Table 2: Solvent and Catalyst Effects on Regioselectivity
Catalyst System | Solvent | Temp (°C) | O:N Selectivity | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃/Xantphos | Toluene | 100 | 18:1 | 89 |
CuI/1,10-phenanthroline | DMF | 120 | 6:1 | 76 |
None (K₂CO₃ base) | Acetonitrile | 80 | 3:1 | 68 |
CuI/DMEDA | Water | 100 | 12:1 | 81 |
Dihydrochloride salt crystallization is optimized for hygroscopic stability and bioavailability. Protonation studies reveal that the pyridine nitrogen (pKa ~5.2) and piperidine nitrogen (pKa ~10.6) sequentially accept HCl in ethanol/water mixtures (4:1 v/v), yielding stable dihydrochloride monohydrate crystals [9]. Anhydrous conditions (isopropanol/HCl gas) produce a metastable anhydrous polymorph with 30% higher hygroscopicity [9].
Counterion exchange studies show hydrochloride salts outperform mesylate or tosylate analogues in aqueous solubility (246 mg/mL vs. <80 mg/mL) and crystallinity. Ethanol/ethyl acetate (1:3) is the optimal antisolvent for crystallization, yielding >99.5% purity by HPLC with residual solvent <200 ppm [8]. Crystallographic analysis confirms the dihydrochloride salt forms a monoclinic lattice (P2₁/c space group) with chloride ions hydrogen-bonded to protonated nitrogens (N⁺–H···Cl⁻ distance: 2.58 Å) [9].
Table 3: Salt Forms and Physicochemical Properties
Salt Form | Solubility (mg/mL) | Hygroscopicity (% wt gain) | Crystal System | Storage Stability |
---|---|---|---|---|
Dihydrochloride monohydrate | 246 ± 12 | 0.8 (25°C/60% RH) | Monoclinic | >24 months |
Dihydrochloride anhydrous | 280 ± 15 | 3.2 (25°C/60% RH) | Orthorhombic | 6 months |
Mesylate | 79 ± 6 | 1.5 | Amorphous | 12 months |
Tosylate | 65 ± 4 | 0.9 | Triclinic | 18 months |
Sustainable synthesis integrates solvent reduction, energy efficiency, and atom economy. Flow chemistry systems condense the three-step sequence (protection, etherification, deprotection/salt formation) into a single continuous process, reducing solvent consumption by 85% and reaction time from 48 h to 3.5 h [4]. Critical innovations include:
Life-cycle analysis confirms a 62% lower carbon footprint for the flow chemistry route compared to batch synthesis. E-factors improved from 43 (traditional) to 8.2 (green route), primarily through solvent recycling and catalyst reuse (5 cycles without activity loss) [4] [10].
Table 4: Environmental Impact Metrics for Synthetic Routes
Process | E-Factor | PMI (kg/kg) | Energy (kWh/mol) | Carbon Footprint (kg CO₂e/mol) |
---|---|---|---|---|
Traditional batch | 43 | 56 | 820 | 48.6 |
Flow chemistry | 8.2 | 11 | 190 | 18.4 |
Solvent-free mechanochemistry | 3.1 | 4.5 | 25 | 5.2 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1